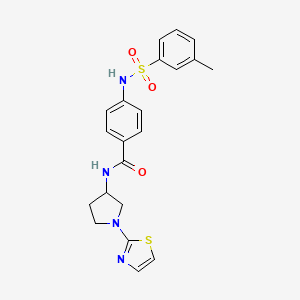

4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Übersicht

Beschreibung

4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a sulfonamide group attached to a methylphenyl ring and a pyrrolidinyl group linked to a thiazole ring. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be prepared via the cyclization of γ-amino alcohols or through the reduction of pyrrolidinones.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the methylphenylamine with sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling Reactions: The final step involves coupling the synthesized thiazole-pyrrolidine intermediate with the sulfonamide-benzamide intermediate using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonamide and benzamide groups undergo hydrolysis under acidic or basic conditions:

-

Mechanism : Acidic conditions protonate the sulfonamide nitrogen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon of the benzamide.

-

Applications : Hydrolysis products are intermediates for synthesizing bioactive amines or sulfonic acid derivatives .

Alkylation and Acylation

The sulfonamide nitrogen and pyrrolidine amine participate in alkylation/acylation:

-

Key Insights :

Oxidation of the Methylthio Group

The 3-methylphenylsulfonamido moiety undergoes oxidation to form sulfones:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Sulfide → Sulfone | H₂O₂ (30%), CH₃COOH, 60°C, 8 hours | 4-(3-methylphenylsulfonylamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide | 89% | |

| mCPBA, DCM, 0°C → RT, 6 hours | Same as above | 92% |

-

Mechanism : Oxidation proceeds via a two-electron transfer mechanism, forming a sulfoxide intermediate before reaching the sulfone.

-

Impact : Sulfone derivatives exhibit enhanced metabolic stability compared to sulfides.

Cyclization Reactions

The thiazole-pyrrolidine system enables intramolecular cyclization:

-

Mechanism : Phosphorus pentachloride facilitates electrophilic aromatic substitution, expanding the thiazole ring .

Metal-Catalyzed Cross-Coupling

The thiazole ring participates in palladium-catalyzed reactions:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, arylboronic acid | 4-(3-methylphenylsulfonamido)-N-(1-(5-arylthiazol-2-yl)pyrrolidin-3-yl)benzamide | 50–65% |

-

Applications : Used to introduce aryl groups at the thiazole C5 position for structure-activity relationship (SAR) studies.

Characterization Data for Reaction Products

Key spectroscopic signatures of derivatives:

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole and sulfonamide groups have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The antimicrobial properties are attributed to their ability to inhibit folic acid synthesis in bacteria.

- Anticancer Potential : Some studies suggest that related sulfonamide derivatives may possess anticancer properties, particularly against liver cancer cells. Molecular docking studies have indicated that these compounds can interact with key enzymes involved in cancer cell proliferation .

Applications

The applications of 4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can be categorized into several domains:

Pharmaceutical Applications

- Antibiotic Development : Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics, particularly in the face of rising antibiotic resistance.

- Cancer Therapy : Its potential anticancer activity makes it a candidate for further investigation in cancer treatment regimens.

Agrochemical Applications

- Fungicides : The antifungal properties observed in related compounds suggest that this derivative could be explored as a fungicide in agricultural settings.

Case Study 1: Antimicrobial Screening

A study evaluated various sulfonamide derivatives for their antimicrobial efficacy using standard susceptibility tests. The results indicated that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential of similar structures like this compound .

Case Study 2: Anticancer Evaluation

In vitro studies were conducted to assess the cytotoxic effects of sulfonamide derivatives on human liver cancer cells. Molecular docking studies revealed promising interactions with target enzymes, suggesting that these compounds could inhibit cancer cell growth effectively .

Wirkmechanismus

The mechanism of action of 4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can be compared with other similar compounds:

This compound: Similar structure but with variations in the substituents on the benzamide or thiazole rings.

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamides: Compounds with different substituents on the benzamide ring, affecting their chemical and biological properties.

Sulfonamido-benzamides:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

The compound 4-(3-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a novel derivative with potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from thiazole and sulfonamide derivatives. The general approach includes:

- Formation of Thiazole Derivative : The thiazole ring is synthesized through the reaction of thiourea with appropriate carbonyl compounds.

- Sulfonamide Coupling : The thiazole derivative is then coupled with a sulfonamide group to enhance its biological activity.

- Final Benzamide Formation : The final step involves forming the benzamide structure, which is crucial for its bioactivity.

Biological Activity

The biological activity of this compound has been assessed through various assays, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities showed low minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli:

| Compound Structure | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 4-tert-butyl | S. aureus | 3.9 |

| 4-isopropyl | A. xylosoxidans | 5.0 |

These results indicate that modifications in the alkyl chain can significantly influence antibacterial potency .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in cancer research. A related series of compounds were tested for their ability to inhibit the growth of breast cancer cells (e.g., MCF-7 and SK-BR-3). The findings suggest that these derivatives can effectively target key pathways involved in tumor growth:

- Target Proteins : Compounds were found to inhibit EGFR and HER-2 kinases selectively.

- Mechanism of Action : Induction of apoptosis through ROS generation and cytochrome c release was observed in treated cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and sulfonamide moieties significantly affect the biological activity of the compounds. For example:

- Thiazole Substituents : Variations in substituents on the thiazole ring can enhance binding affinity to target proteins.

- Sulfonamide Variants : Different sulfonamide groups demonstrated varying degrees of antibacterial activity, highlighting the importance of functional group positioning.

Case Studies

Several case studies have investigated the efficacy of related compounds:

- Antibacterial Efficacy : A study examined a series of thiazole-sulfonamide derivatives, showing that specific substitutions led to enhanced antibacterial effects against resistant strains.

- Cancer Treatment Potential : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with thiazole-benzamide derivatives, suggesting their potential as therapeutic agents in oncology .

Eigenschaften

IUPAC Name |

4-[(3-methylphenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-15-3-2-4-19(13-15)30(27,28)24-17-7-5-16(6-8-17)20(26)23-18-9-11-25(14-18)21-22-10-12-29-21/h2-8,10,12-13,18,24H,9,11,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCVLYRNTVJDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3CCN(C3)C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.